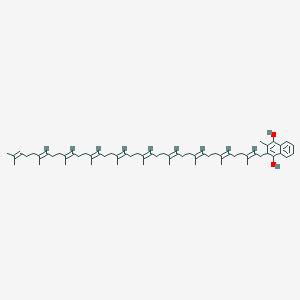

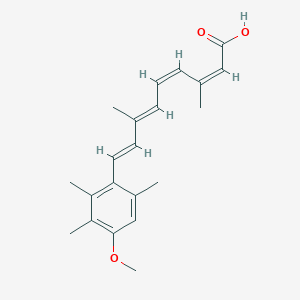

2Z,4Z-acitretin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2Z,4Z-acitretin is an acitretin.

Applications De Recherche Scientifique

Mitochondrial Bioenergetics and Hepatotoxicity

2Z,4Z-acitretin, also known as acitretin, has been studied for its effects on liver mitochondria. It impairs mitochondrial phosphorylation efficiency, which is crucial in energy production, and induces mitochondrial permeability transition (MPT), potentially leading to liver toxicity and apoptosis. This effect is possibly related to interactions with the adenine nucleotide translocase (ANT), a key component in mitochondrial bioenergetics (Silva et al., 2013).

Buccoadhesive Tablets for Buccal Keratinization Disorders

Acitretin has been used in buccoadhesive tablets for local treatment of buccal keratinization disorders. The study developed tablets with varying release profiles, finding a good relation between in vitro and in vivo release rates. This localized treatment approach showed promising clinical results (Minghetti et al., 1998).

Alzheimer's Disease Treatment

A study explored acitretin as a potential treatment for Alzheimer's disease (AD). Patients treated with acitretin showed a significant increase in CSF APPs-α levels, a marker related to α-secretase activity, suggesting that acitretin could enhance nonamyloidogenic APP processing in human patients. This indicates a potential role for acitretin in AD therapy, warranting further investigation (Endres et al., 2014).

Epiphyseal Plate and Bone Metabolism

Research on rats investigated the effects of acitretin on the epiphyseal plate and bone metabolism. Although acitretin caused degeneration of the epiphyseal plate, it did not significantly thin it or alter bone metabolism markers. This suggests a relatively minor impact on bone growth and metabolism in the context of acitretin treatment (Onder et al., 2020).

Psoriasis Treatment

Acitretin has been extensively researched for its efficacy in treating psoriasis. It's particularly effective in pustular and erythrodermic psoriasis types and can be combined with phototherapy for enhanced results. Its unique mechanism of action and non-immunosuppressive nature make it suitable for patients with contraindications to other systemic therapies (Lee & Li, 2009).

Skin Cancer Prevention in Renal Transplant Recipients

A study on renal transplant recipients showed that acitretin treatment significantly reduced the occurrence of keratotic skin lesions and squamous cell carcinomas. This indicates its potential use in preventing skin cancer in high-risk patient groups (Bavinck et al., 1995).

Inhibition of HaCaT Cells Proliferation and RANTES Production

Acitretin demonstrated significant inhibition on the proliferation of human keratinocytes (HaCaT cells) and reduced RANTES production. This may contribute to its therapeutic effects in conditions like psoriasis, suggesting a broader role in skin disease treatment (Zhang et al., 2008).

Development of Topical Gel Formulations

Research focused on developing topical gel formulations of acitretin for skin targeting, aiming to reduce systemic side effects associated with oral administration. These formulations showed high encapsulation efficacy and better skin localization, presenting a promising alternative for effective topical delivery (Kaur et al., 2020).

Propriétés

Nom du produit |

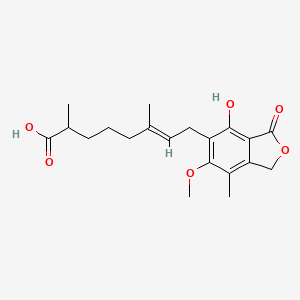

2Z,4Z-acitretin |

|---|---|

Formule moléculaire |

C21H26O3 |

Poids moléculaire |

326.4 g/mol |

Nom IUPAC |

(2Z,4Z,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7-,11-10+,14-8+,15-12- |

Clé InChI |

IHUNBGSDBOWDMA-FZCLVFSMSA-N |

SMILES isomérique |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C\C(=C/C(=O)O)\C)/C)C)C)OC |

SMILES canonique |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

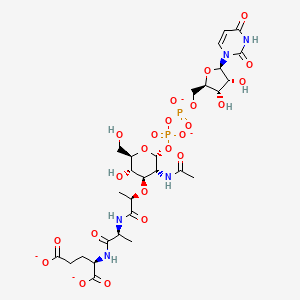

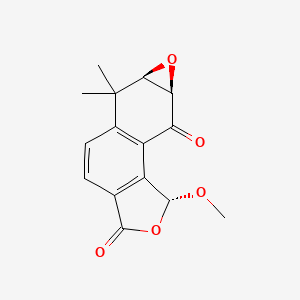

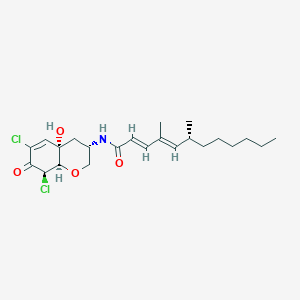

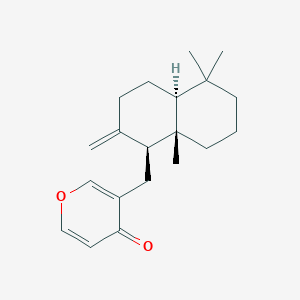

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cucurbit[5]uril--cucurbit[10]uril](/img/structure/B1262929.png)